3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGIMMUOAMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and chlorination of 4-(trifluoromethyl)benzonitrile. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the aromatic precursor is treated with bromine and chlorine under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzonitriles with Bromine and Trifluoromethyl Groups
The table below compares 3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile with key analogs, highlighting substituent positions and available
Key Observations:
Substituent Effects on Reactivity: The trifluoromethyl group and halogens (Br, Cl) enhance electron-withdrawing effects, reducing electrophilic substitution reactivity. In contrast, amino groups (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) increase electron density, making the compound more reactive in coupling reactions . Positional isomerism significantly impacts applications. For example, 3-bromo-5-(trifluoromethyl)benzonitrile is used in pharmaceuticals, while 4-bromo-3-(trifluoromethyl)benzonitrile is prioritized in agrochemicals .
Thermal and Chemical Stability: Halogenated benzonitriles generally exhibit higher stability than hydroxyl- or amino-substituted analogs. For instance, 5-bromo-3-chloro-4-hydroxy-2-methyl-benzonitrile has a reported melting point of 166–169°C, whereas amino-substituted variants may decompose at lower temperatures .
Functional Group Variations in Benzonitrile Derivatives
- Nitrile vs. Carboxylic Acid : Compounds like 3-bromo-5-iodo-4-methylbenzoic acid () demonstrate that replacing the nitrile group with a carboxylic acid (-COOH) increases polarity and water solubility but reduces stability under acidic conditions.
- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 3-bromo-4-hydroxy-5-methoxybenzonitrile), making it more suitable for lipid-rich pharmaceutical formulations .
Biological Activity
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile, with the CAS number 2383568-45-2, is a compound that has garnered interest in the scientific community for its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The presence of halogens such as bromine and chlorine can influence the compound's interaction with biological targets, potentially affecting its pharmacological properties.
Biological Activities
-
Antimicrobial Activity :
- Studies indicate that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, similar compounds have shown significant activity against various bacterial strains by inhibiting essential enzymes involved in DNA replication and transcription.
- Anticancer Potential :
-
Enzyme Inhibition :
- Compounds like this compound are studied for their ability to inhibit specific enzymes, such as branched-chain aminotransferases (BCATs), which are involved in amino acid metabolism. The IC50 values for related compounds have been reported in the nanomolar range, indicating strong inhibitory effects .
The mechanism by which this compound exerts its biological effects may involve:
- Targeting Enzymes : Similar compounds have been shown to inhibit key enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death by preventing DNA replication.
- Modulating Cellular Pathways : The trifluoromethyl group can alter the electronic properties of the molecule, enhancing its binding affinity to target proteins and altering cellular signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
